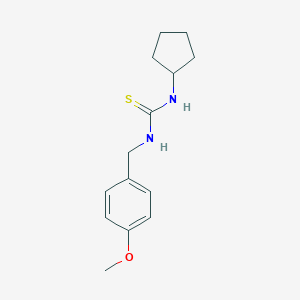
N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMT, is a psychoactive compound that has been used for centuries in traditional spiritual practices. DMT is a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. However, recent scientific research has shown promising results for the potential therapeutic applications of DMT.
Mecanismo De Acción
DMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to changes in neural activity and altered states of consciousness. DMT is also metabolized quickly, with a half-life of only a few minutes, which may contribute to its intense and short-lived effects.
Biochemical and Physiological Effects:
DMT has been shown to induce profound alterations in perception, including vivid visual hallucinations and altered sense of time and self. These effects are often described as mystical or spiritual in nature. DMT has also been shown to increase heart rate, blood pressure, and body temperature, and can cause nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of dosing and timing. However, its Schedule I classification and potential for abuse make it difficult to obtain and use in research.
Direcciones Futuras
Future research on DMT may focus on its potential therapeutic applications, including its use in treating depression, anxiety, and addiction. Additionally, further research is needed to understand the mechanisms underlying its effects on perception and consciousness. Studies may also investigate the potential for DMT to induce neuroplasticity and enhance cognitive function.
Métodos De Síntesis
DMT is synthesized from tryptamine, an amino acid derivative, and N,N-dimethyltryptamine (DMT). The synthesis involves a series of chemical reactions, including the addition of a phenyl group and a carbothioamide group to the tryptamine molecule.
Aplicaciones Científicas De Investigación
DMT has been studied for its potential therapeutic applications, including treatment for depression, anxiety, and addiction. Research has also shown that DMT may have anti-inflammatory and neuroprotective properties.
Propiedades
Nombre del producto |
N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide |
|---|---|
Fórmula molecular |
C18H20N2O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-15-7-8-17(22-2)16(11-15)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |
Clave InChI |
KDTQOMAOBSLHNK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)








![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)